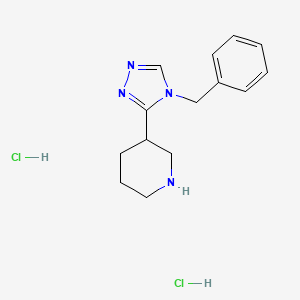

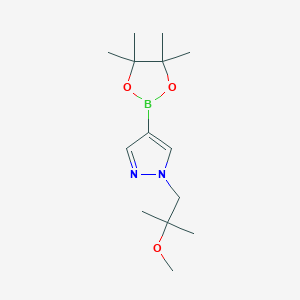

3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Vue d'ensemble

Description

The compound “3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” belongs to the class of 1,2,4-triazole derivatives . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . For instance, the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative was achieved via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been characterized by various spectroscopic techniques like proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole derivatives typically involve copper-catalyzed click reactions of azides with alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole derivatives have been characterized by various spectroscopic techniques .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Synthesis and Structural Characterization : This compound has been used as a starting material for the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives with different functional groups. The synthesis process often involves reactions such as etherification, hydrazonation, and cyclization, leading to the formation of complex structures with potential biological activities (Sarhan et al., 2008); (Zhang et al., 2019).

Chemical Properties and Interactions : Research has been conducted to understand the chemical properties and interactions of similar triazole derivatives. Studies include evaluating their acid-base behavior in different solvent mixtures and analyzing their molecular structures using theoretical calculations (Azimi et al., 2008); (Shukla et al., 2017).

Potential Biological and Pharmacological Applications

Antimicrobial Activities : Some triazole derivatives, synthesized using similar compounds, have demonstrated antimicrobial activities against various microorganisms. These studies explore the structure-activity relationships and potential therapeutic applications of these compounds (Bektaş et al., 2007); (Hunashal et al., 2012).

Cancer Research : Studies on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the compound , have been conducted to understand their potential as EGFR inhibitors in cancer treatment. These studies involve molecular docking and theoretical analysis to evaluate their efficacy and stability (Karayel, 2021).

Synthesis of Novel Compounds with Biological Activity : The compound has been used in the synthesis of new tricyclic heterocycles and other derivatives with potential biological activities, such as antifungal agents. This research contributes to the development of new therapeutic agents with diverse applications (Luan et al., 2018); (Sangshetti et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-benzyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13;;/h1-3,5-6,11,13,15H,4,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQHNQASRYTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)

![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)